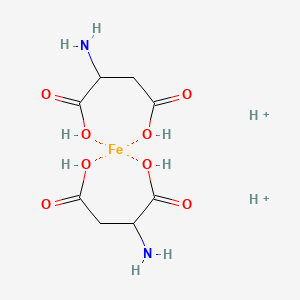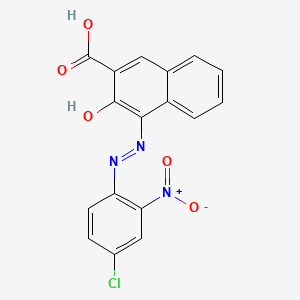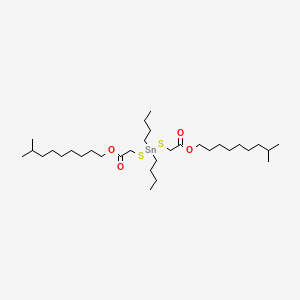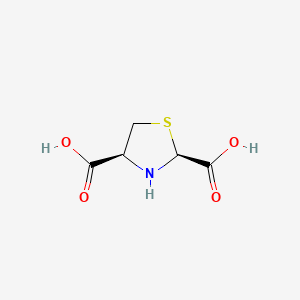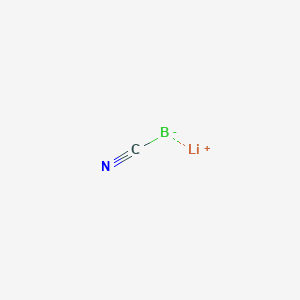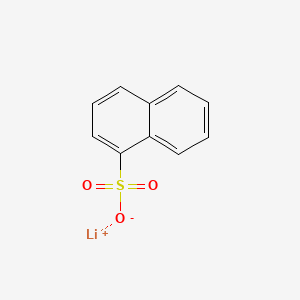
Lithium naphthalenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium naphthalenesulphonate is an organometallic compound that combines lithium with naphthalenesulphonate. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. It is particularly noted for its role as a reducing agent and its involvement in anionic polymerization processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lithium naphthalenesulphonate is typically synthesized by reacting metallic lithium with naphthalene in the presence of a suitable solvent such as tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME). The reaction is carried out under an inert atmosphere, usually argon, to prevent oxidation. The process involves the transfer of electrons from lithium to naphthalene, forming the lithium naphthalenide complex, which is then sulfonated to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and scaling up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions: Lithium naphthalenesulphonate undergoes various chemical reactions, including:
Reduction: It acts as a powerful reducing agent, capable of reducing nitrobenzenes, sulfonate esters, and epoxides.
Substitution: It can participate in nucleophilic substitution reactions, where the naphthalenesulphonate group is replaced by other nucleophiles.
Polymerization: It is used as an initiator in anionic polymerization processes, leading to the formation of well-defined polymer structures.
Common Reagents and Conditions:
Solvents: THF, DME, benzene
Reagents: Metallic lithium, naphthalene, sulfonating agents
Conditions: Inert atmosphere (argon), low temperatures (−30 to +50 °C)
Major Products: The major products formed from these reactions include reduced organic compounds, substituted naphthalenes, and various polymers with specific architectures .
Aplicaciones Científicas De Investigación
Lithium naphthalenesulphonate has a wide range of applications in scientific research:
Biology: Its reducing properties are utilized in biochemical assays and the preparation of reactive intermediates.
Medicine: Research is ongoing into its potential use in drug synthesis and as a component in pharmaceutical formulations.
Industry: It is employed in the production of polymers, nanoparticles, and other advanced materials.
Mecanismo De Acción
The mechanism by which lithium naphthalenesulphonate exerts its effects involves electron transfer processes. The lithium ion facilitates the reduction of various substrates by donating electrons, while the naphthalenesulphonate group stabilizes the resulting anionic species. This compound targets molecular pathways involving electron transfer and redox reactions, making it a versatile reagent in both organic and inorganic chemistry .
Comparación Con Compuestos Similares
- Sodium naphthalenesulphonate
- Potassium naphthalenesulphonate
- Lithium naphthalenide
Comparison: Lithium naphthalenesulphonate is unique due to its higher reducing power compared to its sodium and potassium counterparts. This is attributed to the smaller ionic radius and higher charge density of lithium, which enhances its electron-donating ability. Additionally, this compound is more stable in solution, making it preferable for various applications .
Propiedades
Número CAS |
94158-12-0 |
|---|---|
Fórmula molecular |
C10H7LiO3S |
Peso molecular |
214.2 g/mol |
Nombre IUPAC |
lithium;naphthalene-1-sulfonate |
InChI |
InChI=1S/C10H8O3S.Li/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,11,12,13);/q;+1/p-1 |
Clave InChI |
LAJNCCPAYZUOGR-UHFFFAOYSA-M |
SMILES canónico |
[Li+].C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


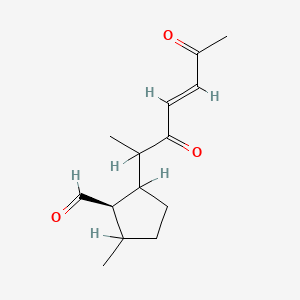
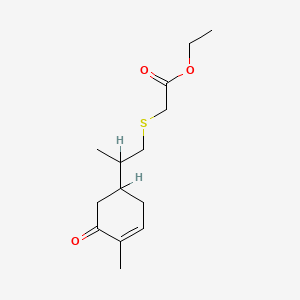
![2-[(4-Amino-3-ethylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline](/img/structure/B12668618.png)
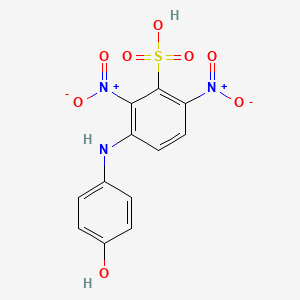
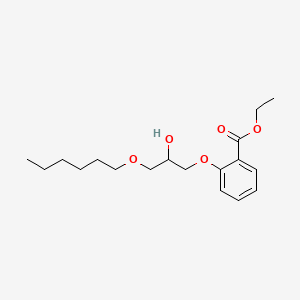
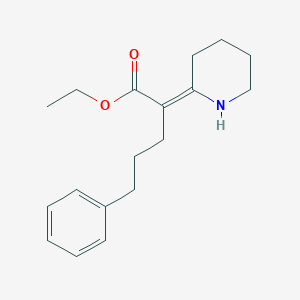
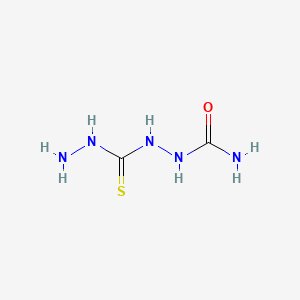
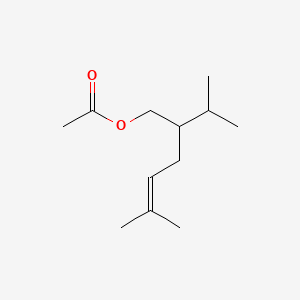
![calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate](/img/structure/B12668653.png)
